molecular formula C19H22N4O5S B2615461 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide CAS No. 899989-20-9

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No. B2615461
M. Wt: 418.47
InChI Key: OAMXXJNQCDWUNF-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide” is a complex organic molecule. Unfortunately, there is no specific information available about this exact compound1234.



Synthesis Analysis

There is no direct information available on the synthesis of this specific compound. However, related compounds have been synthesized through various methods, such as Knoevenagel condensation5 and iodine-mediated electrophilic cyclization67.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, related compounds have molecular formulas like C23H25FN4O24 and C27H34N4O48.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound. However, related compounds have been studied for their reactivity615.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, related compounds have properties like molecular weight 408.474, and yield 90%67.


Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Research in the field has focused on developing novel synthesis techniques for creating complex molecules, including pyrazole and thiazole derivatives. For instance, Khalil et al. (2017) detailed the use of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, highlighting the versatility of specific reactants in creating a wide array of chemical structures, which can be foundational for further pharmaceutical development (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Potential Medicinal Applications

The search for new anticancer agents has led to the synthesis of compounds with attached aryloxy groups to pyrimidine rings, demonstrating the potential for specific derivatives to inhibit cancer cell growth across multiple cell lines. For example, Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide and tested their anticancer activity, showcasing the promise of certain chemical structures in oncological research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antioxidant Activity and Coordination Complexes

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. Chkirate et al. (2019) synthesized Co(II) and Cu(II) coordination complexes, revealing the effect of hydrogen bonding on self-assembly processes and showcasing the complexes' antioxidant properties, which could be beneficial in developing therapeutic agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Safety And Hazards

Future Directions

The future directions for this compound are not directly known. However, related compounds have been studied for their potential as anticancer agents17. Further research could focus on exploring the potential of this compound in similar applications.


Please note that the information provided is based on related compounds due to the lack of specific information on the requested compound. For more accurate information, further research and studies are needed.


properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-28-14-7-5-13(6-8-14)23-17(15-11-29(26,27)12-16(15)21-23)20-18(24)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMXXJNQCDWUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide

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